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Compound of Interest

Compound Name: Pyrazine-2-amidoxime

Cat. No.: B2940947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of pyrazine-2-
amidoxime derivatives, including detailed application notes and experimental protocols. The

information is intended to facilitate further research and development of this promising class of

compounds.

Biological Activities of Pyrazine-2-Amidoxime and
its Derivatives
Pyrazine-2-amidoxime and its derivatives have garnered significant attention in medicinal

chemistry due to their broad spectrum of biological activities. These compounds have

demonstrated potential as antimicrobial, anticancer, and antitubercular agents. The pyrazine

ring, a key pharmacophore, is present in several clinically used drugs, and the addition of an

amidoxime moiety often enhances the biological profile.

Antimicrobial and Antifungal Activity
Pyrazine-2-amidoxime derivatives have shown notable activity against a range of bacterial

and fungal pathogens. The parent compound, pyrazine-2-amidoxime (PAOX), has been

reported to exhibit bactericidal activity against both Gram-positive and Gram-negative bacteria.

[1] It has also demonstrated significant inhibitory activity against the fungal pathogen Candida

albicans.[1] The mechanism of antimicrobial action for some pyrazine derivatives is thought to

involve the inhibition of essential enzymes, such as glucosamine-6-phosphate synthase.
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Table 1: Antimicrobial and Antifungal Activity of Pyrazine-2-Amidoxime and its Derivatives

(MIC Values)
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Compound Organism MIC (µg/mL) MIC (mM) Reference

Pyrazine-2-

amidoxime

(PAOX)

Enterococcus

hirae ATCC 8043
- 5.79 [1]

Pyrazine-2-

amidoxime

(PAOX)

Staphylococcus

aureus ATCC

6538

- 5.79 [1]

Pyrazine-2-

amidoxime

(PAOX)

Escherichia coli

ATCC 8739
- 5.79 [1]

Pyrazine-2-

amidoxime

(PAOX)

Proteus vulgaris

ATCC 6896
- 5.79 [1]

Pyrazine-2-

amidoxime

(PAOX)

Pseudomonas

aeruginosa

ATCC 9027

- 5.79 [1]

Pyrazine-2-

amidoxime

(PAOX)

Candida albicans

ATCC 4635
- 0.58 [1]

Derivative P4¹ C. albicans 3.125 - [2]

Derivative P10¹ C. albicans 3.125 - [2]

Derivative P3¹ E. coli 50 - [2]

Derivative P4¹ E. coli 50 - [2]

Derivative P7¹ E. coli 50 - [2]

Derivative P9¹ E. coli 50 - [2]

Derivative P6¹ P. aeruginosa 25 - [2]

Derivative P7¹ P. aeruginosa 25 - [2]

Derivative P9¹ P. aeruginosa 25 - [2]
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Derivative P10¹ P. aeruginosa 25 - [2]

¹(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4), (3-

aminopyrazin-2-yl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone (P3), (3-aminopyrazin-2-yl)(4-(6-

methylpyrazin-2-yl)piperazin-1-yl)methanone (P7), (3-aminopyrazin-2-yl)(4-(6-methylpyrimidin-

4-yl)piperazin-1-yl)methanone (P9), (3-aminopyrazin-2-yl)(4-(pyridin-4-yl)piperazin-1-

yl)methanone (P6), (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone

(P10)

Anticancer Activity
Various pyrazine derivatives have been investigated for their potential as anticancer agents.[3]

The proposed mechanisms of action are diverse and can involve the inhibition of key signaling

pathways crucial for cancer cell proliferation and survival. For instance, some pyrazine

derivatives have been shown to target receptor tyrosine kinases like FGFR, while others may

induce apoptosis through various cellular mechanisms.[4]

Table 2: Anticancer Activity of Pyrazine Derivatives (IC₅₀ Values)

Compound Cancer Cell Line IC₅₀ (µM) Reference

Derivative 49¹ A549 (Lung) 0.13 [4]

Derivative 49¹ Colo-205 (Colon) 0.19 [4]

Derivative 50¹ MCF-7 (Breast) 0.18 [4]

Derivative 51¹ MCF-7 (Breast) 0.012 [4]

Derivative 51¹ A549 (Lung) 0.045 [4]

Derivative 51¹ DU-145 (Prostate) 0.33 [4]

Compound 11² MCF-7 (Breast) 5.4 [5]

Compound 11² A549 (Lung) 4.3 [5]

¹Structures of derivatives 49, 50, and 51 are detailed in the referenced literature. ²Structure of

compound 11 is detailed in the referenced literature.
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Antitubercular Activity
Pyrazinamide, a pyrazine derivative, is a first-line drug for the treatment of tuberculosis. This

has spurred the development of novel pyrazine-based compounds with potent antitubercular

activity. Pyrazine-2-amidoxime derivatives have also been explored in this context, with some

compounds exhibiting significant activity against Mycobacterium tuberculosis.

Table 3: Antitubercular Activity of Pyrazine-2-Amidoxime and Related Derivatives

Compound Strain MIC (µg/mL) % Inhibition Reference

N-Aryl

Amidoxime

Derivatives

M. tuberculosis 25-100 - [6]

3,5-bis-

trifluoromethylph

enyl amide of 5-

tert-butyl-6-

chloropyrazine-2-

carboxylic acid

M. tuberculosis >6.25 72 [7]

3-methylphenyl

amide of 5-tert-

butyl-6-

chloropyrazine-2-

carboxylic acid

M. tuberculosis >6.25 20 [7]

Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of

pyrazine-2-amidoxime derivatives.

Synthesis of Pyrazine-2-amidoxime from
Pyrazinecarbonitrile
This protocol describes the synthesis of the parent compound, pyrazine-2-amidoxime, from

which various derivatives can be synthesized.
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Materials:

Pyrazinecarbonitrile

Hydroxylamine hydrochloride

Sodium carbonate

Ethanol

Water

Procedure:

Dissolve pyrazinecarbonitrile in ethanol in a round-bottom flask.

In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium carbonate

in water.

Slowly add the aqueous hydroxylamine solution to the ethanolic solution of

pyrazinecarbonitrile with stirring.

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored

by thin-layer chromatography (TLC).

After completion of the reaction, cool the mixture to room temperature.

The product, pyrazine-2-amidoxime, will precipitate out of the solution.

Collect the precipitate by filtration, wash with cold water, and dry.

The crude product can be purified by recrystallization from a suitable solvent, such as

ethanol or an ethanol-water mixture.

General Procedure for the Synthesis of N-Substituted
Pyrazine-2-carboxamides
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This protocol outlines a general method for the synthesis of various N-substituted pyrazine-2-

carboxamide derivatives.

Materials:

Pyrazine-2-carboxylic acid

Thionyl chloride or oxalyl chloride

Appropriate amine

Anhydrous solvent (e.g., dichloromethane, THF)

Base (e.g., triethylamine, pyridine)

Procedure:

Convert pyrazine-2-carboxylic acid to its acid chloride by reacting it with thionyl chloride or

oxalyl chloride in an anhydrous solvent.

Remove the excess chlorinating agent under reduced pressure.

Dissolve the resulting pyrazine-2-carbonyl chloride in an anhydrous solvent.

To this solution, add the desired amine and a base (to neutralize the HCl generated).

Stir the reaction mixture at room temperature or gentle heating until the reaction is complete

(monitored by TLC).

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method
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This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the

synthesized compounds against various microorganisms.

Materials:

Synthesized pyrazine-2-amidoxime derivatives

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

96-well microtiter plates

Spectrophotometer or plate reader

Procedure:

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the

wells of a 96-well plate.

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5

McFarland standard).

Inoculate each well with the microbial suspension.

Include a positive control (microorganism in broth without compound) and a negative control

(broth only).

Incubate the plates at the appropriate temperature and duration for the specific

microorganism (e.g., 37°C for 24 hours for bacteria).

The MIC is determined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

In Vitro Anticancer Activity: MTT Assay
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This protocol is used to assess the cytotoxicity of the synthesized compounds against cancer

cell lines.

Materials:

Synthesized pyrazine-2-amidoxime derivatives

Cancer cell lines

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine

serum and antibiotics

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO, acidified isopropanol)

Microplate reader

Procedure:

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of the test compounds in the cell culture medium.

Remove the old medium from the wells and add the medium containing the different

concentrations of the compounds.

Incubate the plates for a specified period (e.g., 48 or 72 hours).

After incubation, add MTT solution to each well and incubate for a few hours, allowing viable

cells to convert MTT to formazan crystals.

Remove the medium and add a solubilization solution to dissolve the formazan crystals.
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Measure the absorbance of the colored solution using a microplate reader at the appropriate

wavelength.

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of

the compound that inhibits 50% of cell growth).

Visualizations
The following diagrams illustrate key concepts related to the synthesis and potential

mechanisms of action of pyrazine-2-amidoxime derivatives.
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General synthesis workflow for pyrazine-2-amidoxime derivatives.
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Proposed antimicrobial mechanism of action.
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Potential anticancer signaling pathway inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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